molecular formula C30H16N2O12S B5023682 2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid

2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B5023682
M. Wt: 628.5 g/mol
InChI Key: HPTWXSUJHIMJOY-UHFFFAOYSA-N
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Description

2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acids, hydroxyl groups, and sulfonyl groups

Properties

IUPAC Name

2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N2O12S/c33-23-11-15(3-7-21(23)31-25(35)17-5-1-13(29(39)40)9-19(17)27(31)37)45(43,44)16-4-8-22(24(34)12-16)32-26(36)18-6-2-14(30(41)42)10-20(18)28(32)38/h1-12,33-34H,(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTWXSUJHIMJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=C(C=C3)S(=O)(=O)C4=CC(=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N2O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as phthalimide derivatives, which are then subjected to sulfonation and hydroxylation reactions under controlled conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential toxicity and reactivity of the intermediates and reagents involved .

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols .

Scientific Research Applications

2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-hydroxyphenyl]sulfonyl-2-hydroxyphenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile tool in research .

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